molecular formula C9H8F2 B6318214 beta,beta-Difluoro-2-methylstyrene CAS No. 28321-10-0

beta,beta-Difluoro-2-methylstyrene

Cat. No.: B6318214
CAS No.: 28321-10-0
M. Wt: 154.16 g/mol
InChI Key: SOXULKLRNRZDKU-UHFFFAOYSA-N
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Description

Beta,beta-Difluoro-2-methylstyrene: is an organic compound with the molecular formula C₉H₈F₂. It is a colorless liquid or solid, depending on the temperature, and is known for its unique chemical properties due to the presence of two fluorine atoms on the beta carbon of the styrene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta,beta-Difluoro-2-methylstyrene can be synthesized through several methods. One common approach involves the reaction of 2-methylstyrene with a fluorinating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Beta,beta-Difluoro-2-methylstyrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding difluorinated ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into difluorinated alkanes.

    Substitution: The presence of fluorine atoms makes the compound reactive towards nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Difluorinated ketones or aldehydes.

    Reduction: Difluorinated alkanes.

    Substitution: Products depend on the nucleophile used, such as difluorinated alcohols or amines.

Scientific Research Applications

Beta,beta-Difluoro-2-methylstyrene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty polymers and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which beta,beta-Difluoro-2-methylstyrene exerts its effects involves its reactivity due to the presence of fluorine atoms. These atoms can influence the electronic properties of the compound, making it more reactive towards certain chemical reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction the compound undergoes .

Comparison with Similar Compounds

  • Alpha,alpha-Difluorostyrene
  • Beta,beta-Difluorostyrene
  • 2,2-Difluoro-1-phenylethylene

Properties

IUPAC Name

1-(2,2-difluoroethenyl)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2/c1-7-4-2-3-5-8(7)6-9(10)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXULKLRNRZDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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